Technical Whitepaper: 2-(Hydrazinomethyl)thiophene Hydrochloride
Technical Whitepaper: 2-(Hydrazinomethyl)thiophene Hydrochloride
This guide details the chemical properties, synthesis, and applications of 2-(Hydrazinomethyl)thiophene hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.
A Versatile Scaffold for Heterocyclic Synthesis and Drug Discovery
Executive Summary
2-(Hydrazinomethyl)thiophene hydrochloride (CAS: 99418-98-1 for the base/salt complex) is a high-value intermediate in organic synthesis, specifically designed for the introduction of the thiophene moiety into larger bioactive scaffolds. Unlike its phenyl analog (benzylhydrazine), the thiophene ring confers unique bioisosteric properties—enhanced lipophilicity and metabolic stability—making it a critical tool in the development of kinase inhibitors, anti-infectives, and CNS-active agents. This guide explores its physicochemical profile, self-validating synthetic protocols, and reactivity landscape.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
This compound consists of a hydrazine moiety linked via a methylene bridge to the C2 position of a thiophene ring, stabilized as a hydrochloride salt. The salt form is essential for preventing the oxidative degradation typical of free-base alkyl hydrazines.
| Property | Data |
| Chemical Name | 2-(Hydrazinomethyl)thiophene hydrochloride |
| Synonyms | (Thiophen-2-ylmethyl)hydrazine HCl; 2-Thienylmethylhydrazine HCl |
| CAS Number | 99418-98-1 (General entry) |
| Molecular Formula | C₅H₈N₂S[1][2][3][4][5][6] · HCl |
| Molecular Weight | 164.66 g/mol (Salt); 128.19 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| Stability | Hygroscopic; prone to oxidation if converted to free base. Store at -20°C under inert gas. |
| Acidity (pKa) | ~7.5–8.0 (Hydrazine NH₂ group, estimated) |
Synthetic Utility & Reactivity Profile
The core utility of 2-(Hydrazinomethyl)thiophene lies in its bifunctional nature: the nucleophilic hydrazine tail allows for rapid condensation, while the thiophene head serves as a robust aromatic anchor.
Reactivity Logic
-
Nucleophilicity: The terminal nitrogen (
) is the primary nucleophile. The internal nitrogen ( ) is less reactive due to steric hindrance from the thiophene-methyl group. -
Condensation (Schiff Base Formation): Reacts rapidly with aldehydes/ketones to form stable hydrazones.
-
Cyclization: Reacts with 1,3-dielectrophiles (e.g., diketones,
-keto esters) to form pyrazoles.
Visualization: Reactivity Pathways
The following diagram maps the transformation of the core scaffold into three distinct chemical classes.
Figure 1: Divergent synthesis pathways. The hydrazine group serves as a linchpin for creating diverse heterocycles.
Experimental Protocols (Self-Validating Systems)
Synthesis of 2-(Hydrazinomethyl)thiophene HCl
Context: This protocol uses 2-(chloromethyl)thiophene as the precursor. Note that the precursor is a lachrymator and unstable; it should be used immediately upon generation or purchase.
Protocol:
-
Preparation: Charge a reaction flask with Hydrazine Hydrate (5.0 equiv) in Ethanol (10 vol). Cool to 0°C.[7]
-
Why Excess? A large excess of hydrazine prevents poly-alkylation (i.e., prevents two thiophene groups attaching to one hydrazine).
-
-
Addition: Dropwise add 2-(Chloromethyl)thiophene (1.0 equiv) dissolved in Ethanol over 30 minutes. Maintain temperature <10°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: 10% MeOH/DCM; stain with Ninhydrin).
-
Workup (Critical Step):
-
Concentrate the mixture to remove ethanol and excess hydrazine.
-
Dilute residue with Diethyl Ether (Et₂O) and wash with 10% NaOH (to ensure free base form).
-
Dry the organic layer over Na₂SO₄.[8]
-
-
Salt Formation: Cool the ether solution to 0°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.
-
Isolation: The white precipitate is filtered, washed with cold ether, and dried under vacuum.
Application: Synthesis of a Thiophene-Pyrazole Scaffold
Context: This reaction demonstrates the "Paal-Knorr" type cyclization, a standard method for generating drug-like pyrazole cores.
Protocol:
-
Reactants: Mix 2-(Hydrazinomethyl)thiophene HCl (1.0 mmol) and Acetylacetone (1.1 mmol) in Ethanol (5 mL).
-
Catalyst: Add Triethylamine (1.1 mmol) to neutralize the HCl salt and liberate the reactive hydrazine free base in situ.
-
Conditions: Reflux at 80°C for 2–4 hours.
-
Validation:
-
Visual: Reaction often turns from colorless to light yellow.
-
LCMS: Look for Mass = [MW of Diketone + MW of Hydrazine - 2H₂O].
-
-
Purification: Concentrate and recrystallize from Ethanol/Water.
Applications in Drug Discovery[3][14]
Thiophene is a classic bioisostere for benzene. Replacing a benzyl group with a (thiophen-2-yl)methyl group often results in:
-
Metabolic Blocking: The thiophene ring is less prone to certain oxidative metabolisms compared to electron-rich benzene rings.
-
Electronic Effects: Thiophene is electron-rich (π-excessive), which can enhance binding affinity in hydrophobic pockets of enzymes like Kinases and GPCRs .
-
Specific Examples:
-
Kinase Inhibitors: Used to tether the inhibitor to the solvent-front region of the ATP binding pocket.
-
Anti-tubercular Agents: Hydrazone derivatives of thiophene have shown activity against Mycobacterium tuberculosis.
-
Safety & Handling (MSDS Summary)
Hazard Class: Irritant / Potential Genotoxin.
-
Hydrazine Alert: All hydrazine derivatives should be treated as potential genotoxins (mutagenic). Handle in a fume hood with double gloving.
-
Precursor Danger: 2-(Chloromethyl)thiophene is a potent lachrymator (tear gas effect).
-
Storage: Store the HCl salt in a tightly sealed vial at -20°C. The free base is unstable and will decompose (turn brown) upon exposure to air.
References
-
Synthesis of Thiophene-Hydrazones
- Title: Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Hydrazones.
- Source: IKM (Institut Kimia Malaysia).
-
URL:
-
Reactivity of Thiophene Precursors
- Title: Synthesis and Reactivity of 2-Acetylthiophenes Deriv
- Source: MDPI Molecules.
-
URL:
-
General Hydrazine Synthesis (Gabriel Method)
- Title: Synthesis of Hydrazine Derivatives (Hydrazides)
- Source: Organic Chemistry Portal.
-
URL:
-
Safety Data (Precursor)
-
Title: Safety Data Sheet: 2-(Chloromethyl)thiophene.[9]
- Source: Fisher Scientific.
-
URL:
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. 141109-19-5 CAS MSDS (D-(+)-Methyl-alpha-(2-thienylethamino)(2-chlorophenyl)acetate hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ring transformations involving chloroheterocycles. Part I. Reaction of chloronaphthyridines with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives | MDPI [mdpi.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
